molecular formula C6H4BF3O2 B107341 2,4,5-Trifluorophenylboronic acid CAS No. 247564-72-3

2,4,5-Trifluorophenylboronic acid

Cat. No. B107341
M. Wt: 175.9 g/mol
InChI Key: KCHHKNCSISEAAE-UHFFFAOYSA-N
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Description

2,4,5-Trifluorophenylboronic acid is a synthetic intermediate with significant applications in the pharmaceutical industry and material science. It is characterized by the presence of a boronic acid group and three fluorine atoms on the phenyl ring, which influence its reactivity and stability. The trifluoromethyl group affects the acidity and electronic properties of the molecule, making it distinct from other phenylboronic acids .

Synthesis Analysis

The synthesis of 2,4,5-trifluorophenylboronic acid derivatives has been explored through various methods. A continuous microflow process has been reported for the synthesis of 2,4,5-trifluorobenzoic acid, which is a related compound, demonstrating the potential for efficient and scalable production of trifluorophenylboronic acids . Another approach involves the substitution and hydrolysis decarboxylation processes starting from 1,2,4,5-tetrafluorobenzene, providing a new pathway to 2,4,5-trifluorophenylacetic acid, a closely related compound .

Molecular Structure Analysis

The molecular and crystal structure of trifluoromethylphenylboronic acids, including isomers, has been determined using single-crystal XRD methods. These compounds typically form hydrogen-bonded dimers with a syn-anti conformation. The CF3 substituent does not interact with the boronic moiety as a hydrogen bond acceptor or a lone-electron pair donor .

Chemical Reactions Analysis

Trifluorophenylboronic acids are resistant to protodeboronation, which is a significant reaction where the boronic acid group is replaced by a hydroxyl group. The presence of the CF3 group increases the acidity for meta and para isomers compared to phenylboronic acid, while the ortho isomer's acidity is reduced due to steric hindrance . Additionally, 2,4-bis(trifluoromethyl)phenylboronic acid has been shown to be an effective catalyst for dehydrative amidation between carboxylic acids and amines, suggesting that the trifluorophenylboronic acids can play a role in catalysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethylphenylboronic acids have been studied through various spectroscopic techniques. The introduction of the CF3 group increases the acidity of certain isomers and affects the NMR chemical shifts. The electronic properties, such as excitation energies, oscillator strength, and HOMO-LUMO energies, have been investigated using time-dependent density functional theory (TD-DFT), providing insights into the reactivity and stability of these compounds .

Scientific Research Applications

Synthesis and Chemical Reactions

2,4,5-Trifluorophenylboronic acid is a key component in various synthesis processes. It plays a crucial role in the continuous flow synthesis of 2,4,5-trifluorobenzoic acid, a valuable synthetic intermediate for the pharmaceutical industry and material science. The microflow process utilizes Grignard exchange and carboxylation reactions, providing high yield and purity (Deng et al., 2015). Additionally, it is involved in the synthesis of the first unsymmetrical diarylpalladium complex, demonstrating its potential in creating novel metal-organic frameworks and catalysts (Nishihara et al., 2004).

Catalysis

2,4,5-Trifluorophenylboronic acid is also recognized for its catalytic properties. It is an effective catalyst for dehydrative condensation between carboxylic acids and amines, making it significant in peptide synthesis and amidation reactions. The ortho-substituent of boronic acid is particularly crucial in preventing the coordination of amines to the boron atom of the active species, which accelerates the amidation process (Wang et al., 2018). In broader terms, arylboron compounds with electron-withdrawing substituents, like 2,4,5-trifluorophenylboronic acid, serve as water-tolerant Lewis acid catalysts for various carbon-carbon bond formation reactions, showcasing their versatility in organic synthesis (Kurihara et al., 1998).

Advanced Material Development

The compound is instrumental in the development of advanced materials. For instance, it is involved in the adsorption studies of 2,4,5-trichlorophenoxy acetic acid on nano-composite materials, which are used in pesticide-sensitive membrane electrodes. This signifies its potential in environmental monitoring and agricultural applications (Khan & Akhtar, 2011).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

The future directions of 2,4,5-Trifluorophenylboronic acid could involve its use in the synthesis of biologically active compounds . It could also be used in the preparation of phenylboronic catechol esters and the determination of Lewis acidity .

properties

IUPAC Name

(2,4,5-trifluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BF3O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHHKNCSISEAAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382451
Record name 2,4,5-Trifluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Trifluorophenylboronic acid

CAS RN

247564-72-3
Record name (2,4,5-Trifluorophenyl)boronic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,5-Trifluorophenylboronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,5-Trifluorophenylboronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
B Li, RA Buzon, Z Zhang - Organic Process Research & …, 2007 - ACS Publications
A scaleable and highly regioselective C-4 bromination of 5-substituted oxazoles is described. The use of DMF as solvent played a critical role in significantly improving the C-4/C-2 …
Number of citations: 38 pubs.acs.org
J Yan, G Springsteen, S Deeter, B Wang - Tetrahedron, 2004 - Elsevier
In our continuing efforts into designing boronic acid-based sensors that recognize cell-surface carbohydrates, it has been necessary to examine various factors that affect the binding …
Number of citations: 827 www.sciencedirect.com
R Manzano, L Ozores, A Job… - Beilstein Journal of …, 2009 - beilstein-journals.org
BJOC - Catalytic synthesis of (E)-α,β-unsaturated esters from aldehydes and 1,1-diethoxyethylene Logo Beilstein Logo Beilstein Diamond Open Access Diamond Open Access Home(…
Number of citations: 2 www.beilstein-journals.org
TD Petrova, VE Platonov - Journal" Fluorine Notes, 2014 - notes.fluorine1.ru
Review considers the reactions of alkylation, arylation, alkenylation, and alkynylation of polyfluoroarenes and †“hetarenes occurring in the aromatic ring and leading to the formation …
Number of citations: 6 notes.fluorine1.ru
SH Lim, CJ Musto, E Park, W Zhong, KS Suslick - Organic letters, 2008 - ncbi.nlm.nih.gov
Molecular recognition of sugars and a practical method to detect and discriminate among a large number of such similar analytes remain substantial scientific challenges. We report …
Number of citations: 136 www.ncbi.nlm.nih.gov
PD Kemmitt, K Blades, MR Box… - The Journal of …, 2014 - ACS Publications
A new synthetic route to 3-(heteroaryl) tetrahydropyrazolo[3,4-c]pyridines has been developed that uses the Suzuki–Miyaura cross-coupling of a triflate 6 with (hetero)aryl boronic acids …
Number of citations: 5 pubs.acs.org
JS Hansen, JB Christensen, JF Petersen… - Sensors and Actuators B …, 2012 - Elsevier
Tight control of blood glucose is the most important goal in the treatment of diabetes mellitus. This limits the long term consequences, which include damage to the heart, eyes, kidneys, …
Number of citations: 132 www.sciencedirect.com
J Yan - 2005 - search.proquest.com
The interaction between a boronic acid and a diol is known to be one of the strongest single-pair reversible functional group interactions in an aqueous environment. During the last …
Number of citations: 3 search.proquest.com
RE Martin, JD Aebi, B Hornsperger… - Journal of medicinal …, 2015 - ACS Publications
Inappropriately high levels of aldosterone are associated with many serious medical conditions, including renal and cardiac failure. A focused screen hit has been optimized into a …
Number of citations: 34 pubs.acs.org
J Magano, JR Dunetz - Chemical Reviews, 2011 - ACS Publications
Research in the mid 1960s to early 1970s sparked an evolution in the approach of synthetic chemists toward the assembly of molecules. Inspired by known Wacker-type processes in …
Number of citations: 731 pubs.acs.org

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